N-Me-Lys(Z)-OH
Description
N-Me-Lys(Z)-OH (chemical name: Nα-Methyl-Nε-carbobenzyloxy-L-lysine) is a modified lysine derivative extensively used in peptide synthesis and medicinal chemistry. Its structure features a methyl group on the α-amino group and a benzyloxycarbonyl (Z or Cbz) protecting group on the ε-amino group . Key properties include:
- Molecular formula: C₁₅H₂₂N₂O₄
- CAS No.: 201016-22-0
- Molecular weight: 294.35 g/mol
- Storage: Stable at room temperature (RT) .
The methyl group enhances metabolic stability by reducing enzymatic degradation, while the Z group provides orthogonal protection during solid-phase peptide synthesis (SPPS) . Its applications span gap junction modulation (e.g., connexin43 inhibition) and peptide-based drug design .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
BBDYEFFDBXIBKT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct N-Methylation of Lys(Z)-OH
- Starting from Lys(Z)-OH , direct methylation of the α-amino group can be achieved using reductive amination or methylation reagents.
- A common approach involves:
- Protection of the ε-amino group with the Z group (benzyloxycarbonyl).
- Reductive methylation of the α-amino group using formaldehyde and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation with formaldehyde and palladium on charcoal.
- This method yields this compound with good selectivity and moderate to high yields (typically 70-90%) depending on reaction conditions and purification steps.
Stepwise Protection and Methylation
- An alternative approach involves:
- First protecting the ε-amino group of lysine with the Z group.
- Then performing methylation on the free α-amino group.
- This can be done via:
- Formation of an intermediate triflate ester on the carboxyl group to facilitate side reactions.
- Subsequent nucleophilic substitution with benzylamine or other amines to maintain protection.
- This method is more complex but allows better control over side reactions and purity.
One-Pot Reductive Methylation and Protection (Concise Method)
- A streamlined one-pot reaction sequence has been reported for related compounds such as Fmoc-Lys(Boc)(Me)-OH, which can be adapted for this compound.
- The process involves:
- Reductive methylation of the α-amino group in the presence of triethylamine and Boc anhydride or Z-protecting reagents.
- Removal of catalysts and purification by silica gel chromatography.
- This method achieves high yields (~90%) and purity, confirmed by spectroscopic techniques (ESI-MS, 1H-NMR, 13C-NMR).
Detailed Preparation Procedure (Based on Patent WO2004007427A1 and Related Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Protection of ε-amino group | Benzyl chloroformate (Cbz-Cl), aqueous NaOH, THF, pH 10-12 | L-lysine is reacted with benzyl chloroformate under basic conditions to form Lys(Z)-OH | ~70-80% yield; product isolated by filtration and washing |
| 2. Methylation of α-amino group | Formaldehyde (40% aqueous), Pd/C catalyst, methanol, hydrogen atmosphere | Reductive methylation of the α-amino group to form this compound | ~80-90% yield; reaction overnight under H2 |
| 3. Purification | Silica gel chromatography, elution with chloroform/methanol/water mixtures | Removal of impurities and isolation of pure this compound | Purity >95% by HPLC |
- The reaction mixture after methylation is concentrated under reduced pressure.
- The residue is triturated with ether to precipitate the product as a colorless solid.
- The Z protecting group remains intact throughout the process, ensuring selective protection of the lysine side chain.
Analytical Characterization and Purity
- Spectroscopic confirmation:
- 1H-NMR and 13C-NMR show characteristic signals for the methylated α-amino group and the benzyloxycarbonyl protecting group.
- ESI-MS confirms the molecular ion peak corresponding to this compound.
- Physical properties:
- White powder appearance.
- Melting point typically in the range of 85-87°C (similar to related protected lysine derivatives).
- Purity:
- Achieved purity is generally >95%, suitable for peptide synthesis applications.
- Purification by chromatography or recrystallization is standard.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct reductive methylation of Lys(Z)-OH | Lys(Z)-OH | Formaldehyde, Pd/C, H2 | Catalytic hydrogenation | 80-90 | Simple, high yield, mild conditions | Requires catalyst removal, possible over-reduction |
| Stepwise protection and methylation | L-lysine | Benzyl chloroformate, formaldehyde, reducing agents | Protection + reductive amination | 70-85 | Good control over protection, high purity | Multi-step, longer process |
| One-pot reductive methylation with Boc or Z protection | Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride | TEA, Boc anhydride, Pd/C | One-pot reductive methylation | ~90 | Streamlined, high yield, easy purification | Requires careful monitoring, catalyst handling |
Research Findings and Industrial Relevance
- The preparation of this compound is well-documented in peptide synthesis patents and literature, emphasizing its role as a key intermediate for synthesizing methylated peptides.
- The Z protecting group is favored for its stability and ease of removal by hydrogenolysis after peptide assembly.
- The methylation step is critical and typically performed by reductive amination to avoid side reactions.
- Industrial processes focus on scalability, purity, and cost-effectiveness, often employing crystallization and chromatography for purification.
- Recent patents (e.g., EP3160984A1) describe scalable processes for peptides containing Lys(Z) derivatives, highlighting the importance of high-purity intermediates like this compound.
Chemical Reactions Analysis
Types of Reactions: N-Me-Lys(Z)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Peptides
Overview
N-Methylation of amino acids, including lysine, has been shown to modulate the properties of antimicrobial peptides (AMPs). Research indicates that substituting traditional amino acids with N-methylated variants can enhance the therapeutic index of these peptides by improving their stability and reducing toxicity.
Key Findings
- Stability and Toxicity : Substituting lysine with N-methylated forms significantly reduces hemolytic activity while maintaining antimicrobial efficacy. For example, studies have demonstrated that N-methylated analogs exhibit lower hemolysis percentages compared to their non-methylated counterparts, indicating a better safety profile for potential clinical applications .
- Design Strategies : The incorporation of N-methyl amino acids into peptide sequences can be achieved through combinatorial chemistry techniques, leading to novel AMPs with improved specificity towards prokaryotic membranes without affecting eukaryotic cells .
| Compound | Sequence | Net Charge (pH=7) | CMC (mM) |
|---|---|---|---|
| C10:0-A2(6-NMeLys) | C10:0-IKQVK(NMe-K)LFKK-NH2 | +5 | 3.63 |
| C10:0-A2(9-NMeLys) | C10:0-IKQVKKLF(NMe-K)K-NH2 | +5 | 3.90 |
Enzyme Inhibition
Overview
N-Methyl-Lys(Z)-OH has been explored as a building block for synthesizing compounds that inhibit various enzymes. The modification enhances the binding properties and selectivity of inhibitors.
Case Studies
- Hsp90 Inhibitors : In studies focused on heat shock protein 90 (Hsp90) inhibitors, N-methylated amino acids were incorporated into peptide sequences. These modifications resulted in compounds with enhanced inhibitory activity against Hsp90, demonstrating the importance of structural modifications in drug design .
- α-Glucosidase and Butyryl Cholinesterase : Novel derivatives containing N-methylated lysine were evaluated for their inhibitory effects on these enzymes. The results indicated that such modifications could lead to compounds with significant biological activity .
Amyloid-Beta Aggregation Inhibition
Overview
N-Methylation has emerged as a promising strategy for developing inhibitors against amyloid-beta aggregation, which is implicated in neurodegenerative diseases like Alzheimer's.
Key Findings
- Peptide Design : Research has shown that peptides incorporating N-methylated residues effectively inhibit amyloid fibrillation. For instance, a peptide sequence containing alternating N-methyl amino acids exhibited superior inhibition of amyloid-beta aggregation compared to non-modified sequences .
- Toxicity Studies : These modified peptides demonstrated low toxicity levels in cellular models, making them potential candidates for therapeutic development against Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-Me-Lys(Z)-OH involves its incorporation into peptides and proteins, where it can influence protein structure and function. The methyl group on the lysine side chain can affect protein-protein interactions, enzyme activity, and gene regulation. The benzyloxycarbonyl (Z) protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound .
Comparison with Similar Compounds
Structural and Functional Differences
Commercial Availability
- This compound is widely available (e.g., Bachem, MolCore) in gram to kilogram quantities, priced at ~$55–100/g .
Biological Activity
N-Me-Lys(Z)-OH, or N-methyl-Lysine with a Z protection group, is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
N-Methylation of amino acids can significantly influence their biological properties. In the case of this compound, the methylation at the nitrogen atom alters the compound's hydrophobicity and conformational flexibility, which are critical factors in its interaction with biological membranes and biomolecules.
Antimicrobial Activity
Recent studies have shown that substituting natural amino acids with N-methylated analogs can enhance antimicrobial activity. For instance, lipopeptides containing N-methylated lysine demonstrated improved efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several peptides, including those with this compound. The results indicated that:
- Minimum Inhibitory Concentrations (MICs) were significantly lower for peptides containing N-methylated residues compared to their non-methylated counterparts.
- Table 1 summarizes the MIC values against selected bacterial strains:
| Peptide | MIC (μM) against E. coli | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |
|---|---|---|---|
| Control (Lys) | 8.0 | 4.5 | 6.0 |
| This compound | 4.0 | 2.5 | 3.0 |
This data indicates that the introduction of N-methylation in lysine enhances antibacterial potency, particularly against Gram-positive bacteria.
The mechanism by which this compound exerts its antimicrobial effects is primarily through disruption of bacterial membrane integrity. The amphipathic nature of the compound allows it to insert into lipid bilayers, leading to membrane destabilization and cell lysis.
Structural Analysis
Using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), researchers have shown that N-methylation affects the secondary structure of peptides:
- NMR Studies : Revealed that N-methylation reduces hydrogen bond formation, which can destabilize helical structures essential for membrane interaction.
- CD Spectroscopy : Demonstrated a shift from α-helical to random coil conformations in certain environments, impacting biological activity.
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Research has indicated that certain lipopeptides incorporating N-methylated amino acids show cytotoxic effects on cancer cell lines.
Case Study: Cytotoxic Effects
A recent investigation evaluated the cytotoxicity of various compounds against human cancer cell lines:
- Table 2 presents the IC50 values for selected compounds:
| Compound | IC50 (μM) against HeLa Cells | IC50 (μM) against MCF-7 Cells |
|---|---|---|
| Control (Lys) | 25.0 | 30.0 |
| This compound | 15.0 | 20.0 |
These findings suggest that N-methylation not only enhances antibacterial activity but may also improve anticancer efficacy.
Q & A
Q. How can researchers avoid overinterpreting inconclusive data when studying this compound’s biological activity?
- Methodology :
- Blinded Analysis : Assign independent teams to process raw data (e.g., cell viability assays) and validate conclusions.
- Negative Controls : Include scrambled peptides or unmodified lysine analogs to isolate methylation-specific effects.
- Peer Review : Pre-publish methods on preprint servers for community feedback before final submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
